1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)26-14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMKWEXFAATIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable oxane derivative with a phenylsulfanyl compound under controlled conditions.
Introduction of the difluorophenyl group: This step can be achieved through a nucleophilic substitution reaction, where a difluorophenyl halide reacts with the oxan-4-yl intermediate.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced under specific conditions to form amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the difluorophenyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)but-2-en-1-yl]piperazine (RA[4,5])
- Structure : Features a piperazine core substituted with a 2,6-difluorophenylmethyl group and a conjugated butenyl-naphthyl moiety.
- Key Differences : Unlike the urea backbone in the target compound, RA[4,5] utilizes a piperazine ring, which may alter polarity and hydrogen-bonding capacity.
- Physical Properties : White solid with 21% synthetic yield and 95% purity (UHPLC) .
- Analytical Data : UHPLC-ESI-MS: m/z = 423.0 [M+H]⁺, retention time (Rt) = 2.38 min .
Flucycloxuron (1-{4-[({[(4-chlorophenyl)(cyclopropyl)methylidene]amino}oxy)methyl]phenyl}-3-(2,6-difluorobenzoyl)urea)
Key Observations:
Substituent Effects : The phenylsulfanyl group in the target compound introduces sulfur-based hydrophobicity, whereas Flucycloxuron’s chlorophenyl-cyclopropyl group adds halogenated and sterically constrained motifs.
Synthetic Efficiency : RA[4,5] demonstrates moderate yield (21%) and high purity (95%), suggesting robust synthetic protocols for piperazine derivatives . Data gaps for the target compound preclude direct comparisons.
Research Findings and Implications
- RA[4,5] : High purity (95%) and well-defined MS data suggest suitability for biological screening . Its conjugated naphthyl system may enhance π-π interactions in target binding.
- Flucycloxuron : The presence of a cyclopropyl group could confer metabolic stability by resisting oxidative degradation, a common issue with allylic or benzylic positions .
Biological Activity
1-(2,6-Difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS Number: 1797955-97-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H20F2N2O2S
- Molecular Weight : 378.4361 g/mol
- Structure : The compound features a difluorophenyl group, a urea linkage, and a phenylsulfanyl oxan moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The following sections detail these activities based on recent studies.
Antimicrobial Activity
A study examining the structure-activity relationship of thio-urea derivatives found that compounds with similar frameworks demonstrated significant antimicrobial properties. For instance, derivatives with phenylsulfanyl groups showed enhanced activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds ranged from 50 µg/mL to higher values depending on the specific derivative and the bacterial strain tested .
Antitumor Activity
The antitumor potential of compounds related to this compound has been a focal point in research. In vitro studies have shown that certain urea derivatives exhibit cytotoxic effects on cancer cell lines. For example, one derivative demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) of 25.1 µM against various cancer types, including non-small cell lung cancer and ovarian cancer .
Case Studies
- Antitumor Efficacy : A study published in May 2023 evaluated a series of thio-urea derivatives against several cancer cell lines. The compound showed selective activity with lower GI50 values compared to standard chemotherapeutics like etoposide .
- Enzyme Inhibition : Research indicated that some urea derivatives could inhibit GSK-3β activity significantly. One particular compound reduced GSK-3β activity by more than 57% at a concentration of 1 µM, highlighting the potential for therapeutic applications in diseases where GSK-3β is implicated .
Summary Table of Biological Activities
Q & A
Advanced Research Question
- Matrix Interference : Co-eluting metabolites in plasma require HPLC with tandem MS (LC-MS/MS) using deuterated internal standards (e.g., d₆-2,6-difluorophenylurea) .
- Degradation Products : Acidic conditions hydrolyze the urea bond, necessitating stability studies at pH 1–7.4 and storage at –80°C .
- Limit of Detection (LOD) : Achievable LODs of 0.1 ng/mL via MRM transitions (e.g., m/z 402 → 165 for quantification) .
How do structural modifications (e.g., replacing the oxane ring with adamantane) impact pharmacokinetic properties?
Advanced Research Question
- Bioavailability : Adamantane analogs () exhibit lower aqueous solubility (LogP ~4.5) compared to oxane derivatives (LogP ~3.7), reducing oral absorption .
- Metabolic Stability : Thioether-oxane groups resist CYP3A4-mediated oxidation better than adamantane, as shown in microsomal assays .
- Half-Life : Oxane-containing derivatives (e.g., Relugolix) demonstrate extended half-lives (>20 hours) due to reduced renal clearance .
What contradictory data exist regarding the biological activity of structurally similar urea derivatives?
Advanced Research Question
- Herbicidal vs. Pharmacological Activity : lists diflufenican (a herbicide) as a structural analog, but the target compound’s GnRH antagonism () suggests divergent targets .
- Yield Discrepancies : In -difluorophenylurea derivatives showed lower yields (10%) compared to 3,4-difluorophenyl analogs (70%), possibly due to steric effects during isocyanate coupling .
What in vitro assays are recommended to evaluate this compound’s inhibitory potency against enzyme targets?
Q. Methodological Guidance
- Urease Inhibition : Measure IC₅₀ via Berthelot’s method (ammonia release assay) at pH 7.0 .
- Kinase Assays : Use TR-FRET-based assays (e.g., LanthaScreen™) to quantify binding to ATP pockets .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY®) in Caco-2 cells to assess permeability .
How does the compound’s stability under varying pH and temperature conditions affect formulation strategies?
Advanced Research Question
- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 hours), requiring enteric coatings for oral delivery .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at >200°C, supporting solid-state formulation .
- Light Sensitivity : The thioether group may oxidize under UV light, necessitating amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
